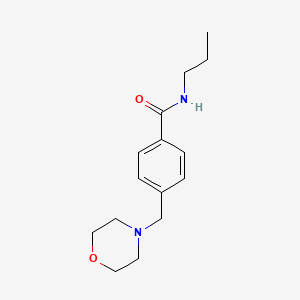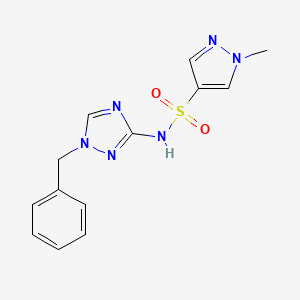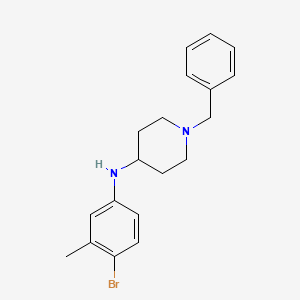
2-(2-furyl)-6-methyl-4-quinolinecarbohydrazide
説明
2-(2-furyl)-6-methyl-4-quinolinecarbohydrazide, also known as FMQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. FMQ is a heterocyclic compound that consists of a furan ring, a quinoline ring, and a hydrazide group.
科学的研究の応用
2-(2-furyl)-6-methyl-4-quinolinecarbohydrazide has been extensively studied for its potential applications in various research fields such as medicinal chemistry, biochemistry, and neuroscience. It has been reported to exhibit anticonvulsant, antioxidant, and anti-inflammatory properties. This compound has also been studied for its potential use as a diagnostic tool for Alzheimer's disease.
作用機序
The exact mechanism of action of 2-(2-furyl)-6-methyl-4-quinolinecarbohydrazide is not fully understood. However, studies have suggested that it may act as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This may lead to an increase in the levels of acetylcholine in the brain, which could potentially improve cognitive function.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits antioxidant and anti-inflammatory properties. It has also been reported to exhibit anticonvulsant activity in animal models. In addition, this compound has been shown to increase the levels of acetylcholine in the brain, which could potentially improve cognitive function.
実験室実験の利点と制限
2-(2-furyl)-6-methyl-4-quinolinecarbohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability. However, one limitation of this compound is that it is not very water-soluble, which can make it difficult to work with in aqueous environments.
将来の方向性
There are several future directions for the study of 2-(2-furyl)-6-methyl-4-quinolinecarbohydrazide. One area of research is the development of this compound-based drugs for the treatment of Alzheimer's disease and other cognitive disorders. Another area of research is the study of the antioxidant and anti-inflammatory properties of this compound and its potential applications in the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on the brain and other physiological systems.
In conclusion, this compound is a promising compound that has potential applications in various research fields. Its synthesis method is relatively straightforward, and it exhibits several biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for its study that could lead to the development of new drugs and treatments for various diseases.
特性
IUPAC Name |
2-(furan-2-yl)-6-methylquinoline-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-9-4-5-12-10(7-9)11(15(19)18-16)8-13(17-12)14-3-2-6-20-14/h2-8H,16H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTRKNKHUVSTHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NN)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B4765273.png)
![ethyl 5-methyl-2-({[2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4765281.png)
![isopropyl 5-(aminocarbonyl)-2-({[4-(3-methoxybenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4765282.png)
![2-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-3-oxo-N-phenyl-1-piperazinecarboxamide](/img/structure/B4765285.png)
![N-(2-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]urea](/img/structure/B4765296.png)
![2-({3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-(4-methylphenyl)acetamide](/img/structure/B4765310.png)

![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B4765317.png)




![N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4765351.png)
